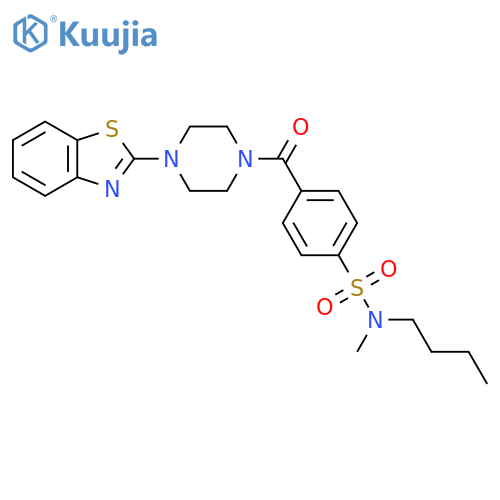

Cas no 683771-08-6 (4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide)

4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide

- 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzenesulfonamide

- SR-01000908291

- Oprea1_547920

- AKOS002067316

- SR-01000908291-1

- F1122-1446

- 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide

- 683771-08-6

- 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide

-

- インチ: 1S/C23H28N4O3S2/c1-3-4-13-25(2)32(29,30)19-11-9-18(10-12-19)22(28)26-14-16-27(17-15-26)23-24-20-7-5-6-8-21(20)31-23/h5-12H,3-4,13-17H2,1-2H3

- InChIKey: BAXGILSDFYSOAS-UHFFFAOYSA-N

- SMILES: S(C1C=CC(=CC=1)C(N1CCN(C2=NC3C=CC=CC=3S2)CC1)=O)(N(C)CCCC)(=O)=O

計算された属性

- 精确分子量: 472.16028312g/mol

- 同位素质量: 472.16028312g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 32

- 回転可能化学結合数: 7

- 複雑さ: 728

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.2

- トポロジー分子極性表面積: 110Ų

4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1122-1446-25mg |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1122-1446-75mg |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1122-1446-3mg |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1122-1446-2mg |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1122-1446-10μmol |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1122-1446-10mg |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1122-1446-15mg |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| A2B Chem LLC | BA76728-5mg |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 5mg |

$272.00 | 2024-04-19 | ||

| A2B Chem LLC | BA76728-10mg |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F1122-1446-50mg |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzene-1-sulfonamide |

683771-08-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide 関連文献

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamideに関する追加情報

Professional Introduction to 4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide (CAS No. 683771-08-6)

4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 683771-08-6, represents a unique molecular architecture that combines several pharmacophoric elements, making it a promising candidate for further investigation in medicinal chemistry. The presence of a piperazine moiety, coupled with a benzothiazole ring system and a sulfonamide functional group, suggests potential biological activities that are worth exploring.

The molecular structure of this compound is characterized by its intricate connectivity and the presence of multiple heterocyclic rings. The piperazine ring is known for its ability to modulate biological pathways by interacting with various receptors and enzymes. In particular, piperazine derivatives have been extensively studied for their roles in central nervous system (CNS) disorders, such as depression and schizophrenia. The incorporation of a 1,3-benzothiazole moiety into the molecular framework enhances the compound's pharmacological profile by introducing additional binding sites that can interact with biological targets. This combination of structural features makes 4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide a versatile scaffold for drug development.

The sulfonamide group at the N-terminal of the molecule further contributes to its potential therapeutic applications. Sulfonamides are well-documented pharmacophores that exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The specific arrangement of the sulfonamide group in this compound may influence its interactions with biological targets, thereby modulating its pharmacological effects. Additionally, the N-butyl and N-methyl substituents on the piperazine ring add further complexity to the molecule, potentially influencing its solubility, bioavailability, and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex organic compounds like 4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide. These computational studies have provided valuable insights into how the compound interacts with biological targets such as enzymes and receptors. For instance, molecular docking simulations have shown that this compound can bind effectively to various protein targets associated with neurological disorders. This suggests that it may have therapeutic potential in treating conditions such as Alzheimer's disease and Parkinson's disease.

In addition to computational studies, experimental investigations have also been conducted to evaluate the biological activity of this compound. In vitro assays have demonstrated that 4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide exhibits inhibitory activity against certain enzymes and receptors relevant to CNS disorders. These findings are consistent with the predictions from computational studies and highlight the compound's potential as a lead molecule for drug development. Further preclinical studies are warranted to elucidate its mechanism of action and assess its therapeutic efficacy in animal models.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the benzothiazole ring system typically requires cyclization reactions under controlled conditions. Subsequent functionalization steps, such as the addition of the piperazine moiety and the sulfonamide group, must be performed with precision to avoid unwanted side reactions. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce larger quantities of the compound for further study.

The development of novel pharmaceuticals relies heavily on innovative synthetic strategies that allow for efficient production of complex molecules. The synthesis of 4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide exemplifies how modern synthetic techniques can be applied to create structurally diverse compounds with potential therapeutic applications. By leveraging advances in organic synthesis and process chemistry, researchers can develop robust methodologies for producing these complex molecules on an industrial scale.

The potential applications of this compound extend beyond CNS disorders. Its unique structural features suggest that it may also have utility in treating other conditions such as cancer and inflammatory diseases. For example, sulfonamide derivatives have been investigated for their anti-cancer properties due to their ability to inhibit key enzymes involved in tumor growth. Similarly, piperazine-based compounds have shown promise in treating inflammatory diseases by modulating immune responses. Further research is needed to explore these potential applications fully.

The future direction of research on 4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide will likely involve both computational and experimental approaches. Computational studies will continue to provide valuable insights into its interactions with biological targets, while experimental investigations will help validate these predictions and assess its pharmacological effects in vivo. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into tangible therapeutic benefits for patients.

In conclusion, 4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide (CAS No. 683771-08) is a promising pharmaceutical candidate with a unique molecular architecture that suggests potential therapeutic applications in various diseases. Its structural features make it an attractive scaffold for drug development, and recent advancements in computational chemistry have provided valuable insights into its mechanism of action. Further research is needed to fully explore its potential benefits for patients worldwide.

683771-08-6 (4-4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-butyl-N-methylbenzene-1-sulfonamide) Related Products

- 1909286-63-0(trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride)

- 898775-78-5(1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one)

- 100964-96-3(N-(3,7-Dinitro-9-oxo-9h-fluoren-2-yl)-acetamide)

- 1804067-82-0(3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one)

- 1805488-29-2(3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid)

- 866042-37-7(N,N'-Bis2-(1H-pyrrol-1-yl)benzylurea)

- 946346-99-2(N-4-({4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}sulfamoyl)phenylacetamide)

- 1361655-10-8(3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol)

- 2172490-48-9(5-(3-Fluoro-4-methoxyphenyl)pyrimidine)

- 880643-85-6([2-(2-naphthyl)-2-propanyl]oxidanyl)